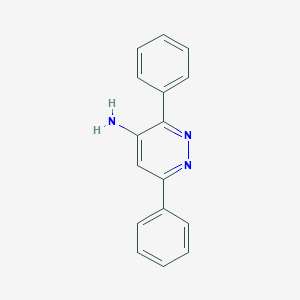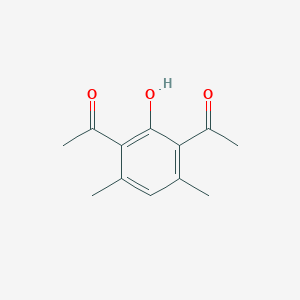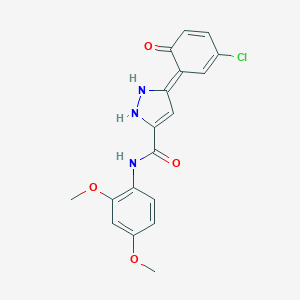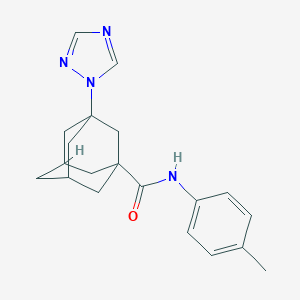
3,6-Diphenyl-4-pyridazinylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diphenyl-4-pyridazinylamine, also known as DPPA, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is composed of a pyridazine ring with two phenyl groups attached to it. DPPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
作用机制
The mechanism of action of 3,6-Diphenyl-4-pyridazinylamine is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with specific targets in cells, such as enzymes or receptors. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of viruses. In addition, this compound has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
3,6-Diphenyl-4-pyridazinylamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in high purity and yield. In addition, this compound exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, this compound also has some limitations. For example, it has low solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 3,6-Diphenyl-4-pyridazinylamine. One direction is to further investigate its mechanism of action and identify its specific targets in cells. This could lead to the development of more specific and effective therapeutic agents based on this compound. Another direction is to explore its potential applications in other fields, such as catalysis or energy storage. Finally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and humans, with the ultimate goal of developing new drugs for the treatment of various diseases.
合成方法
Several methods have been developed for the synthesis of 3,6-Diphenyl-4-pyridazinylamine. One of the most commonly used methods involves the reaction of 3,6-dibromo-4-pyridazinecarbonitrile with aniline in the presence of a palladium catalyst. Another method involves the reaction of 3,6-dichloro-4-pyridazinecarbonitrile with aniline in the presence of a copper catalyst. Both methods yield this compound with high purity and yield.
科学研究应用
3,6-Diphenyl-4-pyridazinylamine has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
属性
分子式 |
C16H13N3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
3,6-diphenylpyridazin-4-amine |
InChI |
InChI=1S/C16H13N3/c17-14-11-15(12-7-3-1-4-8-12)18-19-16(14)13-9-5-2-6-10-13/h1-11H,(H2,17,18) |
InChI 键 |
OMVKSAWRWPLGRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)

![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)


![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)


![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)
![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
